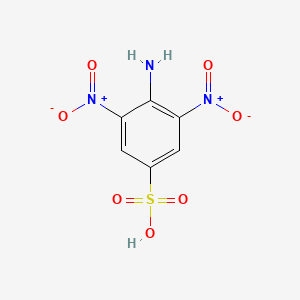

4-Amino-3,5-dinitrobenzenesulfonic acid

Overview

Description

4-Amino-3,5-dinitrobenzenesulfonic acid is a chemical compound that is not directly discussed in the provided papers. However, related compounds and their reactions are mentioned, which can give insights into the properties and reactivity of similar sulfonic acid derivatives. For instance, 2,4-dinitrobenzenesulfonamides are mentioned as being prepared from primary amines and 2,4-dinitrobenzenesulfonyl chloride, suggesting that similar methods could potentially be applied to synthesize 4-amino-3,5-dinitrobenzenesulfonic acid derivatives .

Synthesis Analysis

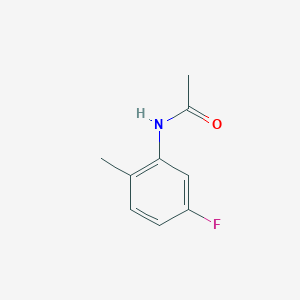

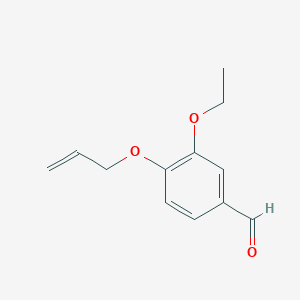

The synthesis of related compounds involves the use of dinitrobenzenesulfonyl chloride with primary amines, indicating that a similar approach might be used for synthesizing 4-amino-3,5-dinitrobenzenesulfonic acid by introducing an amino group to the benzene ring. The Mitsunobu reaction or conventional alkylation methods are used to give N,N-disubstituted sulfonamides in excellent yields . This suggests that the synthesis of 4-amino-3,5-dinitrobenzenesulfonic acid could involve similar strategies for introducing or modifying functional groups on the benzene ring.

Molecular Structure Analysis

While the molecular structure of 4-amino-3,5-dinitrobenzenesulfonic acid is not directly analyzed in the papers, the crystal structure of related proton-transfer compounds is discussed. For example, the 1:1 proton-transfer compound of 5-sulfosalicylic acid with 4-aminobenzoic acid shows a hydrogen-bonded polymeric network structure with homomolecular cyclic interactions and π-π stacking associations . This information can be extrapolated to suggest that 4-amino-3,5-dinitrobenzenesulfonic acid may also form hydrogen bonds and engage in π-π interactions due to the presence of amino and sulfonic acid groups.

Chemical Reactions Analysis

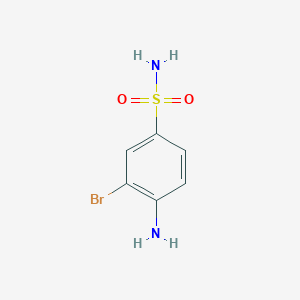

The papers do not directly address the chemical reactions of 4-amino-3,5-dinitrobenzenesulfonic acid, but they do provide information on the reactivity of similar compounds. For instance, 2,6-dinitro-4-trifluoromethylbenzenesulfonic acid is used as a derivatizing reagent for primary amines, indicating that the nitro and sulfonic acid groups can participate in reactions with amines . This suggests that 4-amino-3,5-dinitrobenzenesulfonic acid could also react with other compounds in a similar fashion, potentially serving as a derivatizing agent or participating in other types of chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-amino-3,5-dinitrobenzenesulfonic acid are not detailed in the provided papers. However, the stability and gas chromatographic properties of derivatives of similar compounds, such as those formed from 2,6-dinitro-4-trifluoromethylbenzenesulfonic acid, are noted to be excellent, with high sensitivity in detection . This implies that 4-amino-3,5-dinitrobenzenesulfonic acid and its derivatives might also exhibit stable properties and could be suitable for analytical techniques like gas chromatography.

Scientific Research Applications

- Summary of the Application : In this study, silver nanoparticles (AgNPs) were chemically reduced and functionalized with a new 4-amino, 3, 5-dimercapto, 1, 2, 4 triazole (DMT) moiety . The functionalized silver nanoparticles (DMT-AgNPs) showed high antibacterial activity against Gram-positive and Gram-negative bacteria . They also inhibited the growth of MCF-7 cancer cells in a dose-dependent manner .

- Methods of Application or Experimental Procedures : The nucleation and formation of the functionalized silver nanoparticles were monitored using UV–Vis absorption spectroscopy . Other techniques such as UV/Vis-spectroscopy, zeta-potential, XRD, SEM, TEM, and FTIR analysis were used to confirm the functionalization of AgNPs by DMT ligand .

- Results or Outcomes : The DMT-AgNPs showed potential to inhibit growth with cell cycle arrest and increased apoptosis of MCF-7 cancer cell in a dose-dependent manner with an IC 50 value of 18.46% v/v . The mechanism of action was found to be similar to that of other tubulin inhibitors . The newly developed DMT-AgNPs were found to be safe and biocompatible, hence could be used in the treatment of diseases with high accuracy in a patient-friendly manner compared to AgNPs .

Safety And Hazards

properties

IUPAC Name |

4-amino-3,5-dinitrobenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O7S/c7-6-4(8(10)11)1-3(17(14,15)16)2-5(6)9(12)13/h1-2H,7H2,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDVQTSSPAQEFEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])N)[N+](=O)[O-])S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40393665 | |

| Record name | 4-amino-3,5-dinitrobenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-3,5-dinitrobenzenesulfonic acid | |

CAS RN |

98139-22-1 | |

| Record name | 4-amino-3,5-dinitrobenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

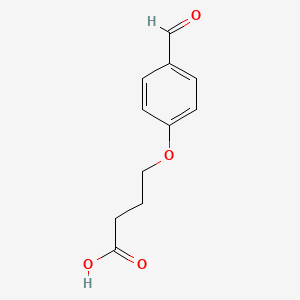

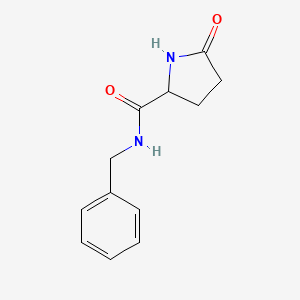

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-2-cyano-N-methyl-3-[4-(2-pyridinyl)piperazino]-2-propenethioamide](/img/structure/B1273448.png)

![5-[(2-Methoxyethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B1273453.png)

![2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol](/img/structure/B1273462.png)

![2-benzoyl-3-[4-(2,6-difluorobenzoyl)-1-methyl-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B1273463.png)